molecular formula C17H19N3O2 B12266514 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine

Cat. No.: B12266514
M. Wt: 297.35 g/mol
InChI Key: HTZUAOWMPBXEHR-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a benzodioxin moiety, and a pyrimidin-4-amine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety or the pyrimidin-4-amine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aralkyl halides in DMF with LiH as a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrimidin-4-amine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine is unique due to its combination of a cyclopropyl group, benzodioxin moiety, and pyrimidin-4-amine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2/c1-20(16-6-7-18-17(19-16)13-3-4-13)11-12-2-5-14-15(10-12)22-9-8-21-14/h2,5-7,10,13H,3-4,8-9,11H2,1H3

InChI Key

HTZUAOWMPBXEHR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=NC=C3)C4CC4

Origin of Product

United States

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